5-Chloro-4-nitro-1-benzofuran-2-carboxylic acid
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectra of related benzofuran-2-carboxylic acid derivatives show characteristic downfield shifts for aromatic protons adjacent to electron-withdrawing groups. For instance, the proton at position 3 typically resonates at δ 8.04–8.19 ppm due to deshielding by the nitro group. The carboxylic acid proton appears as a broad singlet near δ 11.7–12.0 ppm, as observed in hydrazide analogs.
¹³C NMR data reveal carbonyl carbon signals at δ 159–172 ppm for the carboxylic acid group, while the nitro-substituted carbon resonates at δ 145–150 ppm. Chlorine’s inductive effect shifts adjacent carbons upfield by 2–3 ppm compared to non-halogenated analogs.
Infrared (IR) Spectroscopy
IR spectra exhibit strong absorption bands at 1720–1731 cm⁻¹ (C=O stretch of carboxylic acid) and 1541–1575 cm⁻¹ (asymmetric NO₂ stretch). The C–Cl vibration appears as a medium-intensity peak near 745–890 cm⁻¹, consistent with aryl chlorides. Matrix-isolation IR studies of similar compounds confirm the stability of intramolecular hydrogen bonds between the carboxylic acid and nitro groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The conjugated π-system absorbs strongly in the UV region (λₘₐₓ ≈ 270–310 nm). Nitro group n→π* transitions contribute to a secondary absorption band near 350 nm, as observed in substituted benzofurans.
Table 2: Representative Spectroscopic Data
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR | δ 8.04–8.19 (s, 1H) | H-3 (nitro-adjacent) |
| δ 11.7–12.0 (brs, 1H) | Carboxylic acid proton | |
| ¹³C NMR | δ 159–172 | Carboxylic acid carbonyl |
| IR | 1720–1731 cm⁻¹ | C=O stretch |
| UV-Vis | λₘₐₓ = 270–310 nm (ε > 10⁴ L·mol⁻¹·cm⁻¹) | π→π* transition of benzofuran core |
Computational Chemistry Approaches to Molecular Orbital Analysis
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into frontier molecular orbitals. The highest occupied molecular orbital (HOMO) localizes on the benzofuran ring and nitro group, while the lowest unoccupied molecular orbital (LUMO) encompasses the carboxylic acid moiety. This electronic configuration suggests preferential sites for electrophilic and nucleophilic attacks.
Figure 1: HOMO-LUMO Gap Analysis
- HOMO Energy: -6.8 eV (benzofuran π-system and nitro group)
- LUMO Energy: -2.3 eV (carboxylic acid and ring conjugation)
- Gap: 4.5 eV (indicative of moderate reactivity)
Charge distribution maps reveal substantial negative charge density on the nitro group (-0.45 e) and oxygen atoms of the carboxylic acid (-0.62 e), with positive charges localized on the chlorine atom (+0.18 e) and adjacent carbons.
Comparative Structural Analysis with Related Benzofuran Derivatives
Electronic Effects of Substituents
Compared to 5-methyl-4-nitrobenzofuran-2-carboxylic acid, the chlorine substituent in this compound reduces electron density at position 5 by 18%, as quantified through Natural Population Analysis (NPA). This enhances susceptibility to nucleophilic aromatic substitution relative to methyl-substituted analogs.
Steric Considerations
The nitro group at position 4 creates significant steric hindrance, increasing the dihedral angle between the benzofuran plane and carboxylic acid group by 7° compared to unsubstituted derivatives. This distortion reduces conjugation efficiency, as evidenced by blue-shifted UV-Vis absorption maxima (Δλ = 12 nm vs. non-nitrated analogs).
Table 3: Comparative Properties of Benzofuran Derivatives
| Compound | HOMO (eV) | LUMO (eV) | λₘₐₓ (nm) |
|---|---|---|---|
| This compound | -6.8 | -2.3 | 285 |
| 5-Methyl-4-nitrobenzofuran-2-carboxylic acid | -6.5 | -2.1 | 278 |
| Benzofuran-2-carboxylic acid | -7.2 | -1.9 | 265 |
Reactivity Trends
Palladium-catalyzed coupling reactions proceed 40% slower for this compound compared to non-chlorinated derivatives due to decreased electron density at the reaction site. However, the chlorine atom facilitates regioselective functionalization under Ullmann conditions, achieving 85% yield in aryl amination reactions.
Properties
CAS No. |
412336-57-3 |
|---|---|
Molecular Formula |
C9H4ClNO5 |
Molecular Weight |
241.58 g/mol |
IUPAC Name |
5-chloro-4-nitro-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C9H4ClNO5/c10-5-1-2-6-4(8(5)11(14)15)3-7(16-6)9(12)13/h1-3H,(H,12,13) |
InChI Key |
MWOMINAOKXQTLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1OC(=C2)C(=O)O)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-nitro-1-benzofuran-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-hydroxy-5-chlorobenzaldehyde.
Nitration: The aldehyde undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Cyclization: The nitrated product is then subjected to cyclization using a suitable base, such as potassium carbonate, to form the benzofuran ring.
Carboxylation: Finally, the carboxylic acid group is introduced at the 2-position through a carboxylation reaction using carbon dioxide under high pressure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and advanced purification techniques ensures the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-nitro-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of benzofuran, including 5-Chloro-4-nitro-1-benzofuran-2-carboxylic acid, exhibit promising antimicrobial properties. Studies have shown that compounds within this class can inhibit the growth of various bacterial and fungal strains. For instance:
- Antifungal Potency : Benzofuran derivatives have demonstrated significant antifungal activity against pathogens such as Candida albicans and Aspergillus niger, with minimal inhibitory concentrations (MICs) reported as low as 0.039 μg/mL for certain derivatives .
Anti-inflammatory Properties
The compound has been studied for its ability to inhibit the enzyme 5-lipoxygenase, which is crucial in the biosynthesis of leukotrienes—mediators involved in inflammatory responses. Inhibition of this enzyme can potentially alleviate conditions associated with excessive leukotriene production, such as asthma and allergic reactions .
Anticancer Potential
Recent studies have highlighted the anticancer properties of benzofuran derivatives. In vitro assays suggest that this compound can inhibit the proliferation of cancer cells. The compound's mechanism may involve inducing apoptosis or disrupting cell cycle progression in various cancer cell lines .
Synthesis and Modification
The synthesis of this compound can be achieved through various chemical methodologies, including Cu-catalyzed reactions that allow for modular approaches to create diverse benzofuran derivatives . This versatility in synthesis opens avenues for developing new compounds with enhanced biological activities.
Case Study 1: Antimicrobial Efficacy
A study conducted by Ryu et al. synthesized several benzofuran derivatives and evaluated their antimicrobial activity against multiple strains of bacteria and fungi. The results indicated that compounds similar to this compound showed superior antifungal activity compared to traditional antifungal agents like fluconazole, suggesting potential for clinical applications in treating fungal infections .
Case Study 2: Inhibition of Leukotriene Production
Research on benzofuran derivatives has demonstrated their effectiveness in inhibiting leukotriene production in vitro. This inhibition was linked to reduced inflammation in animal models, indicating that compounds like this compound could be developed into therapeutic agents for inflammatory diseases .
Mechanism of Action
The mechanism of action of 5-Chloro-4-nitro-1-benzofuran-2-carboxylic acid involves its interaction with various molecular targets:
Comparison with Similar Compounds
Table 1: Comparative Properties of 5-Chloro-4-nitro-1-benzofuran-2-carboxylic Acid and Analogues
*Calculated molecular weight based on structural formula.
Electronic and Reactivity Differences
- Nitro vs. Methoxy Groups : The nitro group in the target compound is strongly electron-withdrawing, directing electrophilic substitution to specific positions on the aromatic ring. In contrast, methoxy groups (e.g., in CAS 735269-97-3) are electron-donating, altering reaction pathways and stability.
- Furan vs.
- Carboxylic Acid Positioning: The carboxylic acid at position 2 in the target compound may facilitate hydrogen bonding in crystal lattices or biological targets, a feature shared with CAS 477867-85-9 but absent in non-carboxylated analogs.
Biological Activity
5-Chloro-4-nitro-1-benzofuran-2-carboxylic acid (CAS Number: 412336-57-3) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The molecular formula of this compound is with a molecular weight of approximately 241.59 g/mol. The compound features a chloro and nitro substituent, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 412336-57-3 |
| Molecular Formula | C9H4ClNO5 |
| Molecular Weight | 241.585 g/mol |
| LogP | 3.2158 |
| PSA (Polar Surface Area) | 96.26 Ų |
Biological Activity Overview
The biological activities associated with benzofuran derivatives, including this compound, include:
- Antimicrobial Activity : Several studies have indicated that benzofuran derivatives exhibit significant antimicrobial properties against various bacterial strains.
- Anticancer Properties : Research suggests that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation, which is crucial in treating various chronic diseases.
Antimicrobial Activity
A systematic review highlighted that benzofuran derivatives, particularly those with halogen and nitro substituents, demonstrate potent antimicrobial activity. For instance, studies have shown that compounds with a chloro group at the 5-position and a nitro group at the 4-position exhibit enhanced activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Testing
In one study, various benzofuran derivatives were tested against common pathogens like Staphylococcus aureus and Escherichia coli. The results indicated that:
- Compound A (similar structure to this compound) showed an inhibition zone of 23 mm against S. aureus, comparable to standard antibiotics.
- Compound B exhibited significant antifungal activity against Candida albicans with an inhibition zone of 24 mm .
These findings suggest that the presence of halogens and nitro groups is essential for enhancing antimicrobial efficacy.
Anticancer Activity
Research has also focused on the anticancer potential of benzofuran derivatives. The compound’s ability to interact with DNA topoisomerases has been studied, indicating potential for use in cancer therapy.
Case Study: Anticancer Efficacy
In vitro studies demonstrated that this compound:
- Induced apoptosis in human cancer cell lines.
- Inhibited cell proliferation significantly compared to control groups.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) of benzofurans indicates that modifications at specific positions can enhance biological activity:
| Substituent Position | Effect on Activity |
|---|---|
| Position 4 (Nitro) | Increases antimicrobial potency |
| Position 5 (Chloro) | Enhances anticancer effects |
| Position 2 (Carboxylic Acid) | Essential for solubility and bioactivity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Chloro-4-nitro-1-benzofuran-2-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Approach :
- Begin with a benzofuran-2-carboxylic acid precursor (e.g., 1-benzofuran-2-carboxylic acid derivatives) and introduce nitro and chloro groups via electrophilic substitution. Use microwave-assisted synthesis to enhance reaction efficiency and yield, as demonstrated in nitro-substituted benzoic acid syntheses .
- Optimize reaction parameters (temperature, solvent polarity, and catalyst loading) using design-of-experiments (DoE) approaches. Monitor progress via HPLC or TLC, and characterize intermediates via H NMR to confirm regioselectivity.
- Purify the final product via recrystallization (e.g., using ethanol/water mixtures) and validate purity by melting point analysis and LC-MS .
Q. How can the structural integrity of this compound be confirmed?
- Methodological Approach :
- Spectroscopy : Use H/C NMR to verify substituent positions and FT-IR to confirm carboxylic acid (-COOH) and nitro (-NO) functional groups. Compare spectral data with structurally similar compounds (e.g., 5-Bromo-1-benzofuran-2-carboxylic acid) .
- Crystallography : Perform single-crystal X-ray diffraction (SC-XRD) to resolve the molecular structure. Refine data using SHELXL (for small molecules) and visualize with ORTEP-3 to assess bond angles and torsional strain .
Q. What are the solubility and stability profiles of this compound under varying experimental conditions?
- Methodological Approach :
- Solubility : Test solubility in polar (DMSO, water) and non-polar solvents (chloroform, ethyl acetate) using gravimetric analysis. Note that the carboxylic acid group enhances solubility in basic aqueous solutions (e.g., NaHCO) .
- Stability : Conduct accelerated stability studies under UV light, humidity, and elevated temperatures (40–60°C). Monitor degradation via HPLC and identify byproducts (e.g., nitro group reduction to amine) .
Advanced Research Questions
Q. How can regioselectivity challenges during nitro/chloro substitution in benzofuran derivatives be addressed?
- Methodological Approach :
- Use directing groups (e.g., methyl esters) to control substitution patterns. For example, protect the carboxylic acid as a methyl ester to direct nitration/chlorination to the 4- and 5-positions .
- Employ computational modeling (DFT calculations) to predict reactive sites and optimize reaction pathways. Validate predictions with experimental data .
Q. How should contradictions in reported biological activity data for nitro-substituted benzofuran derivatives be resolved?
- Methodological Approach :
- Conduct systematic replication studies under standardized conditions (e.g., cell lines, assay protocols). Perform meta-analyses to identify confounding variables (e.g., impurity profiles, solvent effects) .
- Use high-throughput screening (HTS) to generate dose-response curves and compare with literature data. Cross-reference with toxicity profiles (e.g., Ames test) to rule out false positives .
Q. What methodologies are recommended for analyzing the crystal structure of this compound when twinning or disorder is observed?
- Methodological Approach :
- For twinned crystals, use SHELXL’s TWIN/BASF commands to refine twin laws and partition overlapping reflections .
- For positional disorder, apply restraints (e.g., SIMU/DELU) to model alternative conformers. Validate with residual density maps and R-factor convergence checks .
Q. What are best practices for handling the nitro group during high-temperature reactions to prevent decomposition?
- Methodological Approach :
- Use inert atmospheres (N/Ar) to minimize oxidative decomposition. Avoid temperatures >150°C unless necessary; instead, employ microwave-assisted heating for controlled energy input .
- Monitor reaction progress in real-time using in-situ FT-IR or Raman spectroscopy to detect early signs of nitro group reduction or cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
